Welcome to the BenchChem Online Store!
molecular formula C7H12N4O B2855833 3-amino-N,N,1-trimethyl-1H-pyrazole-5-carboxamide CAS No. 1229456-15-8

3-amino-N,N,1-trimethyl-1H-pyrazole-5-carboxamide

Cat. No. B2855833
M. Wt: 168.2
InChI Key: LFJXQHGJAOKBJZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US08541432B2

Procedure details

A solution of potassium hydroxide (1.1 g, 19.5 mmol) in water (30 mL) and ethanol (30 mL) is added to a slurry of hydroxylamine hydrochloride (2.7 g, 39 mmol) in ethanol (50 mL). 5-(2,5-dimethyl-pyrrol-1-yl)-2-methyl-2H-pyrazole-3-carboxylic acid dimethylamide (1.6 g, 6.5 mmol) is added and the mixture is refluxed for 48 hours. The contents of the flask are then concentrated under reduced pressure and the residue is suspended in DCM. The suspension is heated to reflux and then cooled down to room temperature, filtered and the filtrate is concentrated to give crude product. MS (ESI) m/z 169.3 (M+1).
Quantity
1.1 g
Type
reactant
Reaction Step One
Quantity
2.7 g
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Name
5-(2,5-dimethyl-pyrrol-1-yl)-2-methyl-2H-pyrazole-3-carboxylic acid dimethylamide
Quantity
1.6 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[OH-].[K+].Cl.NO.[CH3:6][N:7]([CH3:23])[C:8]([C:10]1[N:11]([CH3:22])[N:12]=[C:13]([N:15]2C(C)=CC=C2C)[CH:14]=1)=[O:9]>O.C(O)C>[CH3:6][N:7]([CH3:23])[C:8]([C:10]1[N:11]([CH3:22])[N:12]=[C:13]([NH2:15])[CH:14]=1)=[O:9] |f:0.1,2.3|

Inputs

Step One
Name
Quantity
1.1 g
Type
reactant
Smiles
[OH-].[K+]
Name
Quantity
2.7 g
Type
reactant
Smiles
Cl.NO
Name
Quantity
30 mL
Type
solvent
Smiles
O
Name
Quantity
30 mL
Type
solvent
Smiles
C(C)O
Name
Quantity
50 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
5-(2,5-dimethyl-pyrrol-1-yl)-2-methyl-2H-pyrazole-3-carboxylic acid dimethylamide
Quantity
1.6 g
Type
reactant
Smiles
CN(C(=O)C=1N(N=C(C1)N1C(=CC=C1C)C)C)C

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the mixture is refluxed for 48 hours
Duration
48 h
CONCENTRATION
Type
CONCENTRATION
Details
The contents of the flask are then concentrated under reduced pressure
TEMPERATURE
Type
TEMPERATURE
Details
The suspension is heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate is concentrated
CUSTOM
Type
CUSTOM
Details
to give crude product

Outcomes

Product
Name
Type
Smiles
CN(C(=O)C=1N(N=C(C1)N)C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.